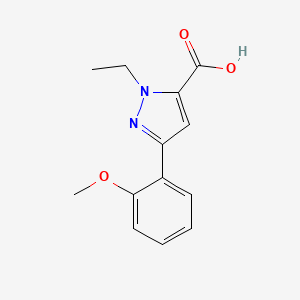

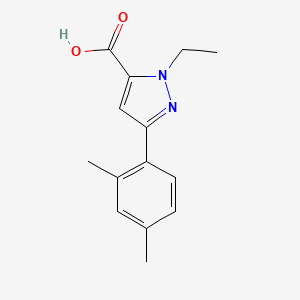

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “5-(2,4-Dimethyl-phenyl)” part suggests a phenyl group (a functional group with the formula -C6H5) attached to the pyrazole at the 5th position, with methyl groups (-CH3) at the 2nd and 4th positions of the phenyl group . The “2-ethyl” indicates an ethyl group (-CH2CH3) attached at the 2nd position of the pyrazole . The “3-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 3rd position of the pyrazole .

Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the various groups attached at the positions indicated by the numbers in the name. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As for the chemical reactions, pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. These could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been used as a ligand for the binding of metal ions, such as zinc and copper, and has been studied for its potential use in drug delivery systems.

Mécanisme D'action

Target of Action

Similar compounds have been associated with the modulation of neurotransmitter systems, particularly the serotonergic system .

Mode of Action

For instance, some compounds can act as selective serotonin reuptake inhibitors (SSRIs), which increase the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell .

Biochemical Pathways

Related compounds have been shown to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is often associated with depressive disorders .

Result of Action

Related compounds have been associated with significant improvements in depressive symptoms, suggesting potential neuromodulatory effects .

Avantages Et Limitations Des Expériences En Laboratoire

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, it is also a relatively potent compound, and can be toxic if not handled properly. It is therefore important to use the proper safety precautions when handling this compound in the laboratory.

Orientations Futures

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has a number of potential future applications. It could be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It could also be used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it could be used as a ligand for the binding of metal ions, such as zinc and copper, and could be studied for its potential use in drug delivery systems. Finally, it could be studied for its potential use in the development of new drugs and treatments for a variety of diseases and disorders.

Méthodes De Synthèse

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid can be synthesized through a three-step reaction. The first step involves the reaction of 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenylhydrazine with ethylchloroformate to form 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylhydrazine-3-carboxylic acid. The second step is the reaction of the acid with sodium hydroxide to form 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid. The third and final step is the reaction of the acid with trifluoroacetic acid to form the final product.

Safety and Hazards

Propriétés

IUPAC Name |

5-(2,4-dimethylphenyl)-2-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTSDLGNABTIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=C(C=C(C=C2)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)